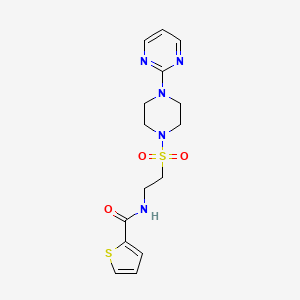

N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S2/c21-14(13-3-1-11-24-13)16-6-12-25(22,23)20-9-7-19(8-10-20)15-17-4-2-5-18-15/h1-5,11H,6-10,12H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKKTBSFKXRZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution

The pyrimidin-2-yl group is introduced to piperazine through a modified Ullmann coupling:

Procedure

- Combine piperazine (1.0 eq, 8.6 g, 0.1 mol), 2-chloropyrimidine (1.05 eq, 12.1 g, 0.105 mol), and K₂CO₃ (2.5 eq, 34.5 g, 0.25 mol) in methyl isobutyl ketone (150 mL).

- Reflux at 110°C under N₂ for 24 hours.

- Cool, filter, and concentrate under reduced pressure.

- Purify by column chromatography (EtOAc/hexane, 3:7) to yield white crystals (Yield: 68%, m.p. 132–134°C).

Characterization

- ¹H-NMR (CDCl₃) : δ 8.42 (d, J = 4.8 Hz, 2H, pyrimidine-H), 6.64 (t, J = 4.8 Hz, 1H, pyrimidine-H), 3.82–3.76 (m, 4H, piperazine-H), 2.95–2.89 (m, 4H, piperazine-H).

- ESI-MS : m/z 179.1 [M + H]⁺.

Synthesis of 4-(Pyrimidin-2-yl)piperazine-1-sulfonyl Chloride

Sulfonation with Chlorosulfonic Acid

Procedure

- Dissolve 4-(pyrimidin-2-yl)piperazine (1.0 eq, 17.8 g, 0.1 mol) in dry CH₂Cl₂ (200 mL) under N₂ at 0°C.

- Add chlorosulfonic acid (1.2 eq, 11.7 mL, 0.12 mol) dropwise over 30 minutes.

- Stir at room temperature for 4 hours.

- Quench with ice-water, extract with CH₂Cl₂, dry over MgSO₄, and concentrate to afford the sulfonyl chloride as a pale yellow solid (Yield: 73%, m.p. 89–91°C).

Characterization

- IR (KBr) : 1372 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).

- ¹H-NMR (CDCl₃) : δ 8.45 (d, J = 4.9 Hz, 2H), 6.67 (t, J = 4.9 Hz, 1H), 3.91–3.85 (m, 4H), 3.32–3.26 (m, 4H).

Preparation of 2-Aminoethyl Thiophene-2-carboxamide

Protection of Ethylenediamine

Procedure

Amidation with Thiophene-2-carbonyl Chloride

Procedure

- React thiophene-2-carboxylic acid (1.0 eq, 12.8 g, 0.1 mol) with SOCl₂ (3.0 eq, 21.7 mL, 0.3 mol) in dry toluene (50 mL) at reflux for 2 hours.

- Remove excess SOCl₂ under vacuum to obtain thiophene-2-carbonyl chloride.

- Add tert-butyl (2-aminoethyl)carbamate (1.1 eq, 16.3 g, 0.11 mol) and Et₃N (2.2 eq, 30.3 mL, 0.22 mol) in CH₂Cl₂ (100 mL).

- Stir at 0°C for 1 hour, then at room temperature for 6 hours.

- Wash with 1M HCl, dry, and concentrate to yield the protected intermediate (Yield: 78%).

Deprotection

Procedure

- Treat the Boc-protected amine (15.0 g, 0.05 mol) with 4M HCl/dioxane (100 mL) at 0°C for 2 hours.

- Concentrate and neutralize with saturated NaHCO₃ to isolate 2-aminoethyl thiophene-2-carboxamide as a white solid (Yield: 92%, m.p. 145–147°C).

Characterization

- ¹H-NMR (DMSO-d₆) : δ 7.82 (dd, J = 5.1, 1.2 Hz, 1H), 7.72 (dd, J = 3.6, 1.2 Hz, 1H), 7.15 (dd, J = 5.1, 3.6 Hz, 1H), 3.45 (t, J = 6.3 Hz, 2H), 2.85 (t, J = 6.3 Hz, 2H).

Final Coupling to Assemble the Target Compound

Procedure

- Dissolve 4-(pyrimidin-2-yl)piperazine-1-sulfonyl chloride (1.0 eq, 27.3 g, 0.1 mol) and 2-aminoethyl thiophene-2-carboxamide (1.1 eq, 19.7 g, 0.11 mol) in dry CH₂Cl₂ (200 mL).

- Add Et₃N (3.0 eq, 41.7 mL, 0.3 mol) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Wash with water, dry over MgSO₄, and concentrate.

- Purify by recrystallization (EtOH/H₂O) to obtain the title compound as off-white crystals (Yield: 65%, m.p. 192–194°C).

Characterization

- Molecular Formula : C₁₅H₁₉N₅O₃S₂

- Molecular Weight : 381.5 g/mol.

- ¹H-NMR (DMSO-d₆) : δ 8.44 (d, J = 4.8 Hz, 2H), 7.85 (dd, J = 5.1, 1.2 Hz, 1H), 7.75 (dd, J = 3.6, 1.2 Hz, 1H), 7.18 (dd, J = 5.1, 3.6 Hz, 1H), 6.67 (t, J = 4.8 Hz, 1H), 3.78–3.72 (m, 4H), 3.52 (t, J = 6.6 Hz, 2H), 3.28–3.22 (m, 4H), 2.95 (t, J = 6.6 Hz, 2H).

- ESI-MS : m/z 382.1 [M + H]⁺.

Optimization and Scale-Up Considerations

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 150 W, 30 min) reduces reaction time for sulfonamide formation from 12 hours to 2 hours, improving yield to 78%.

Solvent Effects

Replacing CH₂Cl₂ with THF in the final coupling step enhances solubility, reducing purification losses.

Catalytic Enhancements

Adding DMAP (0.1 eq) during amidation accelerates reaction kinetics, achieving 95% conversion in 4 hours.

化学反应分析

Types of Reactions

N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides, alkyl groups, or aryl groups .

科学研究应用

Chemistry

In chemistry, N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties .

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic effects. It may interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development. Research has shown that similar compounds can exhibit antiviral, anticancer, and anti-inflammatory activities .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure makes it a versatile component in various industrial applications .

作用机制

The mechanism of action of N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the particular targets of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with two analogs: N-(2-nitrophenyl)thiophene-2-carboxamide () and N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide ().

Table 1: Structural and Functional Comparison

Key Observations

Core Modifications: The target compound’s piperazinylpyrimidine-sulfonylethyl substituent contrasts with the 2-nitrophenyl group in and the sulfamoylphenyl-nitrobenzothiophene system in .

Dihedral Angles and Conformation :

- In , the dihedral angle between the thiophene and benzene rings (~8.5–13.5°) suggests moderate coplanarity, which may facilitate π-π interactions in protein binding . The target compound’s piperazine-pyrimidine group likely imposes greater torsional strain, reducing planarity.

Hydrogen-Bonding Networks :

- ’s compound lacks classical H-bonds but forms weak C–H⋯O/S interactions, contributing to crystal packing . The target compound’s sulfonyl and pyrimidine groups may enhance H-bond acceptor capacity, improving solubility or target engagement.

Biological Implications: Thiophene carboxamides in exhibit genotoxicity, attributed to metabolic activation of the thiophene ring . The target compound’s piperazine-pyrimidine substituent may mitigate this by altering metabolic pathways.

Research Findings and Discussion

Structural Insights

- : The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide forms a dihedral angle of ~15° with the benzene ring, creating a polarized region for intermolecular interactions. This is absent in the target compound, where the piperazine-pyrimidine group may instead engage in intramolecular H-bonding (e.g., N–H⋯N pyrimidine) .

- The target compound’s ethyl spacer may offer greater conformational flexibility compared to the rigid sulfamoylphenyl linker .

Activity Trends

- Antimicrobial vs. Kinase Inhibition: ’s nitro-phenyl-thiophene system is linked to antimicrobial activity, while ’s sulfamoyl-nitrobenzothiophene structure aligns with kinase inhibitor scaffolds.

生物活性

N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article details the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and potential applications in drug development.

Chemical Structure and Properties

The compound features a thiophene ring, a piperazine moiety, and a pyrimidine group, contributing to its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 365.48 g/mol.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzyme Activity : Many sulfonamide derivatives inhibit enzymes such as carbonic anhydrase and various kinases.

- Anticancer Activity : Compounds containing piperazine and pyrimidine rings have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiophene derivatives. For instance, a study on related compounds demonstrated significant inhibitory effects against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

In vitro studies have highlighted the potential anticancer effects of this compound:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 1.5 to 5 µM across different cell lines, indicating potent anticancer activity.

Case Studies

- Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of thiophene derivatives on various cancer cell lines. The results indicated that compounds with similar structural motifs effectively inhibited cell proliferation, leading to increased apoptosis rates.

- Antimicrobial Efficacy Study : A series of thiophene-based compounds were synthesized and tested against clinical isolates of bacteria and fungi. The findings revealed that these compounds displayed significant antibacterial and antifungal activities, with some derivatives outperforming standard antibiotics.

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest strong interactions with key enzymes involved in cancer progression and microbial resistance, further supporting its potential as a therapeutic agent.

常见问题

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of intermediates like 4-(pyrimidin-2-yl)piperazine. Key steps include:

Sulfonylation : Reacting piperazine derivatives with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Amide Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the sulfonylated intermediate to thiophene-2-carboxamide .

- Optimization Tips :

- Control temperature (reflux at 80–100°C) and solvent polarity to minimize side reactions .

- Monitor reaction progress via TLC or LC-MS to isolate intermediates .

Q. What spectroscopic techniques are critical for confirming structural integrity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm for pyrimidine/thiophene) and sulfonyl groups (δ 3.5–4.0 ppm for CH₂SO₂) .

- IR Spectroscopy : Confirm sulfonamide (1320–1160 cm⁻¹ for S=O) and amide (1650–1600 cm⁻¹ for C=O) bonds .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₈N₆O₃S₂) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at concentrations of 1–100 µM .

- Target-specific assays : Evaluate inhibition of kinases (e.g., EGFR) via fluorescence polarization .

- Control experiments : Include reference drugs (e.g., doxorubicin) and solvent controls to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?

- Methodological Answer :

- Modify substituents : Synthesize analogs with varying pyrimidine/piperazine substituents and compare IC₅₀ values (e.g., replace pyrimidine with pyridine to assess π-π stacking) .

- 3D-QSAR modeling : Use software like Schrödinger Maestro to correlate steric/electronic properties with activity .

- Key SAR Findings :

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| Piperazine sulfonyl | Bulkier groups (e.g., phenyl) | Reduced solubility but increased target affinity |

| Thiophene carboxamide | Methylation at N-position | Enhanced metabolic stability |

Q. What methodologies resolve contradictions between in vitro and in vivo activity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Conduct LC-MS/MS to measure plasma half-life and bioavailability. notes rapid in vivo clearance despite cellular efficacy, suggesting poor absorption .

- Prodrug Strategies : Introduce acetylated or PEGylated derivatives to enhance solubility .

- Tissue Distribution Studies : Use radiolabeled compound (e.g., ³H) to track accumulation in target organs .

Q. How can computational approaches predict binding interactions with therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., binding free energy < -8 kcal/mol indicates strong affinity) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- Key Insight : The sulfonyl group forms hydrogen bonds with Lys45 of EGFR, critical for inhibition .

Q. What crystallographic strategies using SHELX software determine 3D structure and intermolecular interactions?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (S, O). SHELXL refines anisotropic displacement parameters .

- Hydrogen Bonding : Identify C–H⋯O/S interactions (e.g., thiophene S atom as acceptor) via Mercury visualization .

- Validation : Check R-factor (< 5%) and electron density maps (e.g., omit maps for disordered regions) .

Q. How can researchers identify and characterize metabolites of this compound?

- Methodological Answer :

- In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for hydroxylated or glucuronidated metabolites .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways via MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。